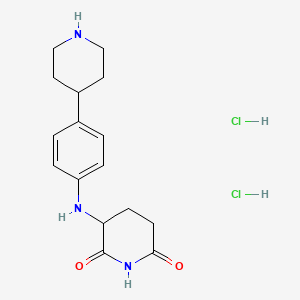
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination and serves as a basic building block for creating protein degrader libraries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Amination Reaction: The piperidine ring is then functionalized with an amino group through reductive amination, allowing for the attachment of various linkers.
Coupling with Phenyl Group: The phenyl group is introduced via peptide coupling reactions, utilizing carboxyl linkers.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing appropriate nanocatalysts for hydrogenation.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing purification techniques like crystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and in the development of PROTACs.
Biology: Employed in studying protein degradation pathways and developing targeted protein degraders.
Medicine: Investigated for its potential in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of pharmaceuticals and chemical intermediates.
作用机制
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets include proteins that are tagged for degradation by the ubiquitin ligase complex .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: Another cereblon ligand with similar applications in protein degradation.
Pomalidomide: A derivative of thalidomide with enhanced activity in targeting proteins for degradation.
Uniqueness
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility in linker attachment via reductive amination. This makes it a valuable building block for creating diverse protein degrader libraries .
属性
IUPAC Name |
3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNVLUOQCWEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

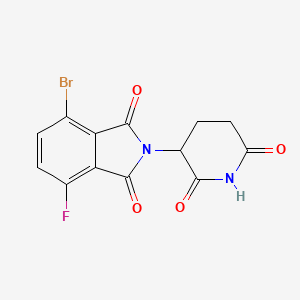
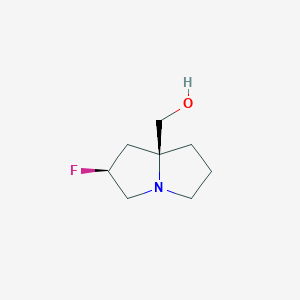
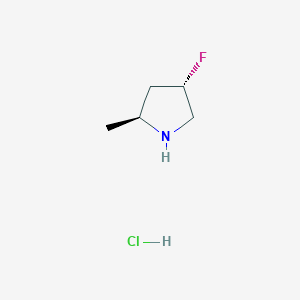
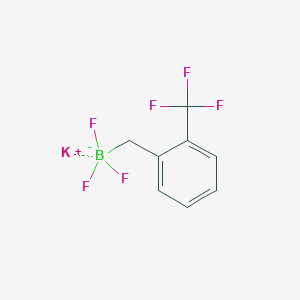
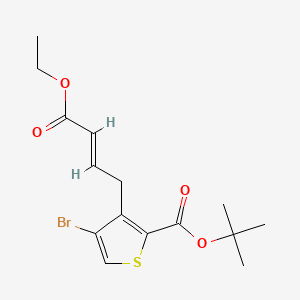
![(3S)-3-[[(R)-tert-butylsulfinyl]amino]-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,4'-piperidine]-5-carboxylic acid](/img/structure/B8237358.png)
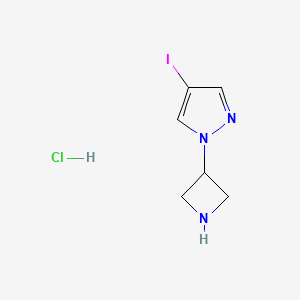
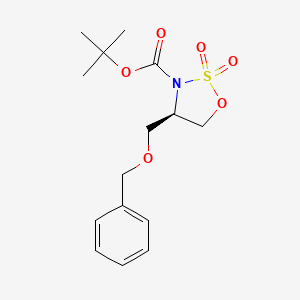
![tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate](/img/structure/B8237386.png)
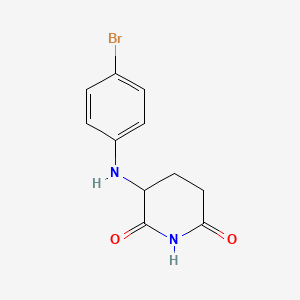
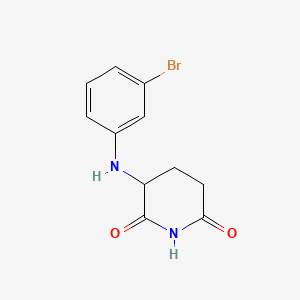

![2-Methoxy-6-[[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol](/img/structure/B8237429.png)
